molecular formula C9H6ClNO4S B2372306 Methyl 2-(chlorosulfonyl)-5-cyanobenzoate CAS No. 1909316-62-6

Methyl 2-(chlorosulfonyl)-5-cyanobenzoate

Cat. No.: B2372306
CAS No.: 1909316-62-6
M. Wt: 259.66
InChI Key: HVXSDFKNJRABFA-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-5-cyanobenzoate is an organic compound with the molecular formula C9H6ClNO4S. This compound is characterized by the presence of a chlorosulfonyl group, a cyano group, and a methyl ester group attached to a benzene ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chlorosulfonyl)-5-cyanobenzoate typically involves the chlorosulfonation of methyl 2-cyanobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: Methyl 2-cyanobenzoate is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

    Purification: The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chlorosulfonyl)-5-cyanobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed:

    Sulfonamides: Formed by substitution with amines

    Sulfonates: Formed by substitution with alcohols

    Amines: Formed by reduction of the cyano group

Scientific Research Applications

Methyl 2-(chlorosulfonyl)-5-cyanobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)-5-cyanobenzoate is primarily based on its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The cyano group can also participate in reactions, such as reduction to form amines, which can further react to form more complex structures.

Comparison with Similar Compounds

    Methyl 2-(chlorosulfonyl)benzoate: Similar structure but lacks the cyano group.

    Methyl 2-(chlorosulfonyl)-4-nitrobenzoate: Contains a nitro group instead of a cyano group.

    Methyl 2-(chlorosulfonyl)-5-methylbenzoate: Contains a methyl group instead of a cyano group.

Uniqueness: Methyl 2-(chlorosulfonyl)-5-cyanobenzoate is unique due to the presence of both the chlorosulfonyl and cyano groups, which provide distinct reactivity patterns. The cyano group offers additional synthetic versatility, allowing for further functionalization through reduction or nucleophilic addition reactions.

Properties

IUPAC Name

methyl 2-chlorosulfonyl-5-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4S/c1-15-9(12)7-4-6(5-11)2-3-8(7)16(10,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXSDFKNJRABFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909316-62-6
Record name methyl 2-(chlorosulfonyl)-5-cyanobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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